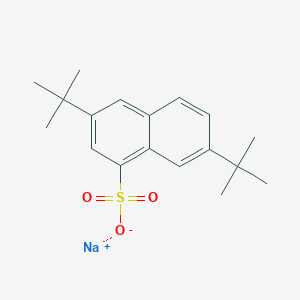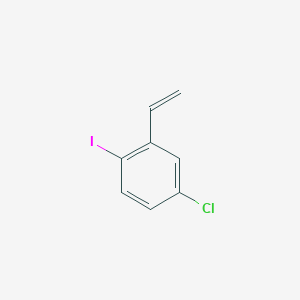
4-Chloro-1-iodo-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-iodo-2-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, iodine, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes halogenation and vinylation. For instance, starting with a chlorobenzene derivative, iodination can be achieved using iodine and a suitable catalyst, followed by vinylation using a vinyl halide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and vinylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-iodo-2-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Coupling Reactions: The vinyl group can engage in coupling reactions such as Heck or Suzuki coupling, forming more complex aromatic structures.
Common Reagents and Conditions
Halogenation: Iodine and chlorine are used in the presence of catalysts like iron or aluminum chloride.
Vinylation: Vinyl halides and palladium catalysts are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-Chloro-1-iodo-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential
Properties
Molecular Formula |
C8H6ClI |
|---|---|
Molecular Weight |
264.49 g/mol |
IUPAC Name |
4-chloro-2-ethenyl-1-iodobenzene |
InChI |
InChI=1S/C8H6ClI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChI Key |
YSHYISLNRDLEIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



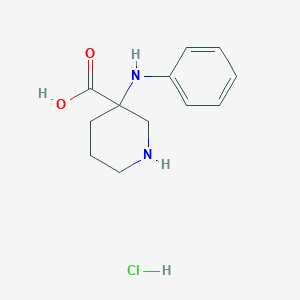
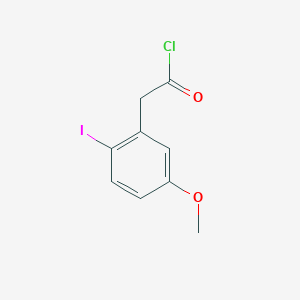
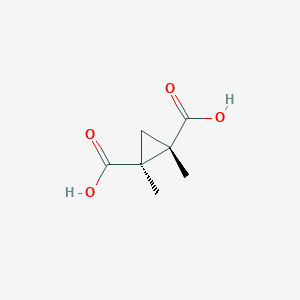
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
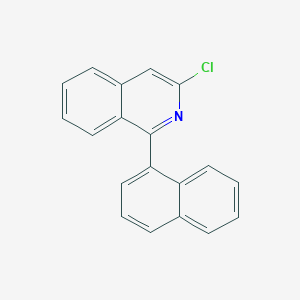
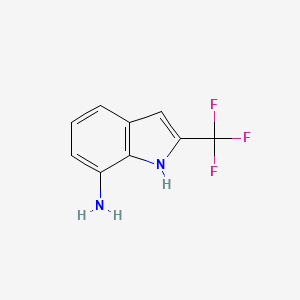
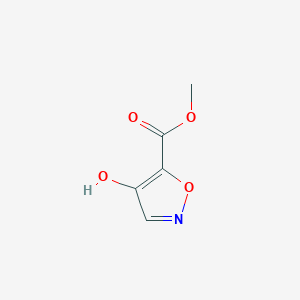


![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
